molecular formula C20H22Cl2N2O2 B6031058 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B6031058
M. Wt: 393.3 g/mol
InChI Key: RVRFSXSHPHTUQR-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-2-26-19-9-4-3-8-18(19)23-10-12-24(13-11-23)20(25)14-15-16(21)6-5-7-17(15)22/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRFSXSHPHTUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(2-ethoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 2-(2,6-dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanoic acid, while reduction could produce 2-(2,6-dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to receptors in the central nervous system.

    Medicine: Potential therapeutic applications, including as an anxiolytic or antipsychotic agent.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone likely involves its interaction with specific molecular targets in the body, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
  • 2-(2,6-Dichlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone

Comparison

Compared to similar compounds, 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone may exhibit unique pharmacological properties due to the presence of the ethoxy group, which can influence its binding affinity and selectivity for specific receptors. This uniqueness can make it a valuable compound for further research and development.

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